Sodium glucaspaldrate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sodium glucaspaldrate (CAS: 12214-50-5) is an International Nonproprietary Name (INN)-designated pharmaceutical compound classified under analgesic and anti-inflammatory agents . The compound is listed in international trade classifications under HS code 291890, alongside other pharmacologically active substances such as fibrates, prostaglandins, and diuretics . This compound is recognized for its role in pain and inflammation management, though specific mechanisms of action, clinical efficacy, and pharmacokinetic profiles remain unspecified in the provided sources.

常见问题

Basic Research Questions

Q. What are the standard methodologies for synthesizing sodium glucaspaldrate, and how can reproducibility be ensured?

- Methodological Answer : Synthesis protocols should detail stoichiometric ratios, reaction conditions (temperature, pH, solvent systems), and purification steps (e.g., crystallization or chromatography). Reproducibility requires explicit documentation of raw material sources, equipment calibration data, and validation through independent replication trials. Cross-reference results with established spectral databases (e.g., NMR, IR) to confirm chemical identity .

Q. How should researchers approach the initial characterization of this compound using spectroscopic and chromatographic techniques?

- Methodological Answer : Prioritize a multi-modal analytical approach:

- Spectroscopy : Use 1H-NMR and 13C-NMR to confirm molecular structure, complemented by FT-IR for functional group analysis.

- Chromatography : Employ HPLC with UV/Vis detection to assess purity and stability under varying storage conditions.

- Mass Spectrometry : High-resolution MS (HRMS) for exact mass determination.

Calibrate instruments against certified reference materials and report detection limits .

Q. What strategies are recommended for conducting a systematic literature review on this compound’s physicochemical properties?

- Methodological Answer : Use Boolean search operators (e.g., "this compound AND stability AND solubility") in databases like PubMed, SciFinder, and Google Scholar. Filter results by publication type (peer-reviewed articles, dissertations) and date (prioritize post-2010 studies). Cross-validate findings using backward/forward citation tracking to identify knowledge gaps .

Advanced Research Questions

Q. How can conflicting data on this compound’s stability under varying pH conditions be resolved through experimental design?

- Methodological Answer : Design a controlled kinetic study comparing degradation rates across pH 2–10 buffers at 25°C and 37°C. Use validated stability-indicating assays (e.g., HPLC-UV) and statistical tools (ANOVA, Arrhenius modeling) to quantify degradation pathways. Address contradictions by transparently reporting outliers and conducting sensitivity analyses .

Q. What experimental frameworks are suitable for investigating this compound’s interactions with biological macromolecules?

- Methodological Answer : Implement biophysical assays such as:

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics.

- Circular Dichroism (CD) : Monitor conformational changes in proteins upon ligand binding.

- Molecular Dynamics Simulations : Predict interaction mechanisms using software like GROMACS. Validate computational models with empirical data .

Q. How can researchers address discrepancies in reported pharmacokinetic profiles of this compound across preclinical models?

- Methodological Answer : Conduct cross-species comparative studies using standardized dosing regimens (mg/kg) and sampling intervals. Employ population pharmacokinetic (PopPK) modeling to account for inter-individual variability. Report interspecies scaling factors and bioavailability metrics (AUC, Cmax) with confidence intervals .

Q. What advanced statistical methods are recommended for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer : Apply non-linear regression models (e.g., Hill equation) to EC50/LC50 data. Use Bayesian hierarchical models to integrate in vitro and in vivo datasets. Perform meta-analyses of existing toxicology studies to identify consensus thresholds and outliers .

Q. Methodological Best Practices

- Data Integrity : Maintain raw data logs with timestamps, instrument IDs, and operator signatures. Archive datasets in FAIR-compliant repositories (e.g., Zenodo) .

- Conflict Resolution : Use the Bradford Hill criteria to evaluate causality in contradictory findings, emphasizing consistency, temporality, and biological plausibility .

- Ethical Reporting : Disclose all funding sources and potential conflicts of interest. Adhere to journal-specific guidelines for supplementary materials (e.g., Beilstein Journal of Organic Chemistry’s 5-compound limit in main text) .

相似化合物的比较

Sodium glucaspaldrate is compared below with compounds sharing therapeutic, structural, or regulatory similarities, based on the evidence provided.

Therapeutic Peers (Analgesic/Anti-inflammatory Agents)

The following compounds are grouped with this compound under the same therapeutic class (analgesic/anti-inflammatory) :

Key Differences :

- This compound’s sodium salt formulation distinguishes it from aloxiprin (a polymer) and ethenzamide (a salicylate).

Structural or Regulatory Analogues

Compounds sharing INN designations or regulatory classifications (HS code 291890) include:

Key Observations :

- This compound and potassium glucaldrate may share structural similarities (metal salts of organic acids), but their therapeutic roles differ due to cation selection (sodium vs. potassium) .

- Compounds like simfibrate and potassium canrenoate, while grouped under the same HS code, serve entirely distinct clinical purposes (e.g., lipid regulation vs. diuresis).

Research and Regulatory Considerations

属性

CAS 编号 |

12214-50-5 |

|---|---|

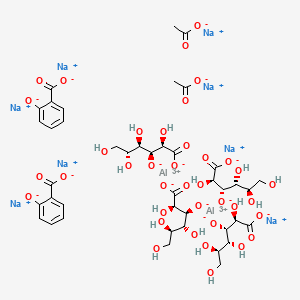

分子式 |

C42H54Al2Na8O38 |

分子量 |

1404.737 |

IUPAC 名称 |

dialuminum;octasodium;2-oxidobenzoate;(2R,3S,4S,5R)-2,4,5,6-tetrahydroxy-3-oxidohexanoate;diacetate |

InChI |

InChI=1S/2C7H6O3.4C6H11O7.2C2H4O2.2Al.8Na/c2*8-6-4-2-1-3-5(6)7(9)10;4*7-1-2(8)3(9)4(10)5(11)6(12)13;2*1-2(3)4;;;;;;;;;;/h2*1-4,8H,(H,9,10);4*2-5,7-9,11H,1H2,(H,12,13);2*1H3,(H,3,4);;;;;;;;;;/q;;4*-1;;;2*+3;8*+1/p-10/t;;4*2-,3-,4+,5-;;;;;;;;;;;;/m..1111............/s1 |

InChI 键 |

HJAMYFDJZRENPI-WPGRGSHLSA-D |

SMILES |

CC(=O)[O-].CC(=O)[O-].C1=CC=C(C(=C1)C(=O)[O-])[O-].C1=CC=C(C(=C1)C(=O)[O-])[O-].C(C(C(C(C(C(=O)[O-])O)[O-])O)O)O.C(C(C(C(C(C(=O)[O-])O)[O-])O)O)O.C(C(C(C(C(C(=O)[O-])O)[O-])O)O)O.C(C(C(C(C(C(=O)[O-])O)[O-])O)O)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Al+3].[Al+3] |

同义词 |

methoxymethanone |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。